Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile
Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methoxy-5-nitrobenzonitrile is a substituted benzonitrile with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of amino, methoxy, and nitro functional groups on the benzonitrile scaffold offers multiple reaction sites for further chemical modifications. Benzonitrile derivatives are known to play significant roles in drug discovery, acting as pharmacophores in various therapeutic agents, including enzyme inhibitors.[1] This guide outlines a proposed synthetic route, predicted physicochemical properties, and potential biological relevance of this compound.
Physicochemical and Spectral Data
Due to the lack of direct experimental data for 2-Amino-4-methoxy-5-nitrobenzonitrile, the following table presents predicted data based on its isomer, 4-Amino-2-methoxy-5-nitrobenzonitrile (CAS: 1196074-43-7)[2][3], and other similar structures.
| Property | Predicted Value |
| CAS Number | Not Assigned |
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight | 193.16 g/mol [2] |
| Appearance | Yellow to orange solid |
| Melting Point | 200-220 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.5-8.0 (s, 1H, Ar-H), 6.5-7.0 (s, 1H, Ar-H), 6.0-6.5 (s, 2H, -NH₂), 3.9-4.1 (s, 3H, -OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150-155, 145-150, 135-140, 115-120, 110-115, 100-105, 95-100, 55-60 |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 2220-2240 (C≡N stretch), 1580-1620 (N-O stretch, asym), 1330-1370 (N-O stretch, sym), 1200-1300 (C-O stretch) |
| Mass Spectrometry (m/z) | [M]+ calculated for C₈H₇N₃O₃: 193.0487 |
Proposed Synthesis and Experimental Protocol
The proposed synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile is a multi-step process starting from commercially available 3-hydroxy-4-methoxybenzonitrile. The protocol is adapted from the synthesis of analogous compounds.[4][5]
Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Amino-4-methoxy-5-nitrobenzonitrile.
Detailed Experimental Protocol
Step 1: Protection of the Hydroxyl Group
-
To a solution of 3-hydroxy-4-methoxybenzonitrile (1 equivalent) in a suitable solvent such as DMF or acetone, add potassium carbonate (1.5 equivalents).
-
To this suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(benzyloxy)-4-methoxybenzonitrile.
Step 2: Nitration
-
Dissolve 3-(benzyloxy)-4-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice melts completely.
-
Filter the precipitated solid, wash with cold water until neutral, and dry to obtain a mixture of nitro isomers.
-
Separate the desired 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile from its isomer by column chromatography.
Step 3: Reduction of the Nitro Group
-
Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (1 equivalent) in a mixture of ethanol and water.
-
Add sodium dithionite (3-4 equivalents) in portions at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-5-(benzyloxy)-4-methoxybenzonitrile. A similar reduction can be achieved using SnCl₂ in HCl.[4]
Step 4: Deprotection of the Hydroxyl Group (Hydrogenolysis)
-
Dissolve 2-amino-5-(benzyloxy)-4-methoxybenzonitrile (1 equivalent) in methanol or ethanol.
-
Add 10% Palladium on carbon (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 2-amino-5-hydroxy-4-methoxybenzonitrile.
Step 5: Final Nitration
-
Dissolve 2-amino-5-hydroxy-4-methoxybenzonitrile (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction for 1-2 hours at low temperature.
-
Work up the reaction as described in Step 2 to isolate the final product, 2-Amino-4-methoxy-5-nitrobenzonitrile.
-
Purify the product by recrystallization or column chromatography.
Potential Applications in Drug Discovery
Substituted benzonitriles are valuable scaffolds in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The presence of amino and nitro groups provides handles for further derivatization, making 2-Amino-4-methoxy-5-nitrobenzonitrile a versatile intermediate for creating libraries of compounds for biological screening.
Logical Relationship in a Drug Discovery Context
Caption: A logical workflow for the utilization of 2-Amino-4-methoxy-5-nitrobenzonitrile in a drug discovery program.
Derivatives of benzonitriles have shown a wide range of biological activities, including antimicrobial and antitubercular effects.[6][7] The structural motifs present in 2-Amino-4-methoxy-5-nitrobenzonitrile could be explored for the development of novel therapeutic agents.
Safety Information
While specific toxicity data for 2-Amino-4-methoxy-5-nitrobenzonitrile is unavailable, it should be handled with the standard precautions for laboratory chemicals. As a nitroaromatic compound, it may be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-aMino-2-Methoxy-5-nitroBenzonitrile | 1196074-43-7 [chemicalbook.com]
- 4. 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitubercular activity of 3-aryl substituted-2-[1H(2H)benzotriazol-1(2)-yl]acrylonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]









